

# Application Note: UPLC-MS/MS Analysis of Parabens in Seminal Plasma

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## Compound of Interest

Compound Name: *Pentyl 4-hydroxybenzoate-d4*

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## Introduction

Parabens are a class of p-hydroxybenzoic acid esters widely used as preservatives in cosmetics, pharmaceuticals, and food products. Due to their potential endocrine-disrupting properties, there is growing interest in their impact on human reproductive health. Seminal plasma provides a direct matrix for assessing exposure and potential accumulation of these compounds in the male reproductive system. This application note details a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the simultaneous determination of four common parabens (methylparaben, ethylparaben, n-propylparaben, n-butylparaben) and two of their metabolites (4-hydroxybenzoic acid and 3,4-dihydroxybenzoic acid) in human seminal plasma.<sup>[1][2][3][4]</sup>

## Experimental Protocol

This protocol is based on the methodology described by Dai et al. (2023) in their study on parabens in seminal plasma from Chinese men.<sup>[1][3]</sup>

## Sample Collection and Preparation

- Collect semen samples via masturbation.
- Allow the semen to liquefy completely at 37°C.<sup>[1]</sup>

- Centrifuge the liquefied sample at  $2000 \times g$  for 10 minutes at  $4^{\circ}\text{C}$ .[\[1\]](#)
- Aliquot the resulting supernatant (seminal plasma) into 2 mL polyethylene tubes.
- Store the seminal plasma samples at  $-80^{\circ}\text{C}$  until analysis.[\[1\]](#)

## Sample Pre-treatment and Extraction

- Thaw the seminal plasma samples.
- Pipette 0.2 mL of the sample into a 1.5 mL microfuge tube.[\[1\]](#)
- Add 10  $\mu\text{L}$  of a 200 ng/mL internal standard solution (e.g., chlorzoxazone).[\[1\]](#)
- Add 20  $\mu\text{L}$  of  $\beta$ -D-glucuronidase enzyme solution to hydrolyze conjugated parabens.[\[1\]](#)
- Vortex the mixture for one minute and incubate at  $37^{\circ}\text{C}$  for 12 hours.[\[1\]](#)
- For Parent Paraben Analysis:
  - Perform liquid-liquid extraction three times with 0.8 mL of ethyl acetate each time.[\[1\]](#)
  - For each extraction, shake the mixture for 10 minutes, followed by centrifugation at  $12,000 \times g$  for 10 minutes.[\[1\]](#)
  - Combine the supernatants and evaporate to dryness under a nitrogen stream.[\[1\]](#)
  - Reconstitute the residue in 100  $\mu\text{L}$  of methanol.[\[1\]](#)
  - Filter the reconstituted sample before injection into the UPLC-MS/MS system.[\[1\]](#)
- For Paraben Metabolite Analysis:
  - Add 0.6 mL of acetonitrile to precipitate proteins.[\[1\]](#)
  - Shake the mixture for 10 minutes and then centrifuge at  $12,000 \times g$  for 10 minutes.[\[1\]](#)
  - Inject the supernatant directly into the UPLC-MS/MS system.[\[1\]](#)

## UPLC-MS/MS Instrumentation and Conditions

- UPLC System: Waters ACQUITY UPLC system[1]
- Mass Spectrometer: Waters ACQUITY TQ-S micro tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source[1]
- Column: Waters ACQUITY UPLC BEH C18 column (1.7  $\mu$ m, 100  $\times$  2.1 mm)[1]
- Mobile Phase A: 0.1% formic acid in water[1]
- Mobile Phase B: 0.1% formic acid in acetonitrile[1]
- Flow Rate: 0.4 mL/min[1]
- Injection Volume: 5  $\mu$ L for parent parabens, 2  $\mu$ L for metabolites[1]
- Ionization Mode: Negative Electrospray Ionization (ESI-)[1][5]
- Capillary Voltage: 2.5 kV[1]
- Source Temperature: 150°C[1]
- Desolvation Gas Flow: 850 L/h[1]
- Cone Gas Flow: 50 L/h[1]
- Run Time: 10.0 minutes[1]

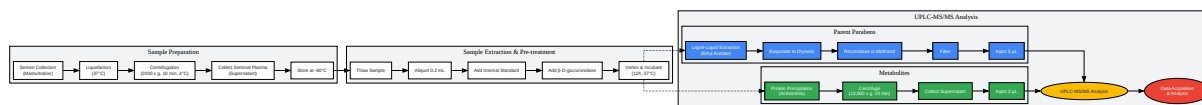
## Quantitative Data Summary

The following table summarizes the performance of the described UPLC-MS/MS method for the analysis of parabens and their metabolites in seminal plasma.

Analyte	Abbreviation	Linearity ( $R^2$ )	Limit of Detection (LOD) (ng/mL)	Limit of Quantification (LOQ) (ng/mL)	Intra-day Precision (%RSD)	Inter-day Precision (%RSD)	Accuracy (%)
Methylparaben	MeP	>0.994	0.05	0.1	2.21 - 10.9	0.45 - 11.7	91.49 - 110.09
Ethylparaben	EtP	>0.994	0.02	0.05	2.21 - 10.9	0.45 - 11.7	91.49 - 110.09
n-Propylparaben	n-PrP	>0.994	0.01	0.02	2.21 - 10.9	0.45 - 11.7	91.49 - 110.09
n-Butylparaben	n-BuP	>0.994	0.01	0.02	2.21 - 10.9	0.45 - 11.7	91.49 - 110.09
4-Hydroxybenzoic acid	4-HB	>0.994	0.1	0.2	2.21 - 10.9	0.45 - 11.7	91.49 - 110.09
3,4-Dihydroxybenzoic acid	3,4-DHB	>0.994	0.05	0.1	2.21 - 10.9	0.45 - 11.7	91.49 - 110.09

Data sourced from Dai et al. (2023).[\[1\]](#)

## Experimental Workflow Diagram



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Caption: Workflow for UPLC-MS/MS analysis of parabens in seminal plasma.

## Conclusion

The UPLC-MS/MS method outlined provides a sensitive, accurate, and reliable approach for the quantification of parabens and their metabolites in human seminal plasma. This application note offers a detailed protocol and performance characteristics to aid researchers in assessing human exposure to these endocrine-disrupting chemicals and in further investigating their potential effects on male reproductive health.

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